Orthogonal Reactivity: Bromine as a Cross-Coupling Handle in 4-Bromo-3-methylbenzoyl chloride Derivatives
The bromine substituent at the para position of 4-bromo-3-methylbenzoyl chloride provides an orthogonal reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura coupling) that is absent in non-halogenated benzoyl chlorides such as 3-methylbenzoyl chloride or benzoyl chloride . In Suzuki–Miyaura coupling systems, aryl bromides (ArBr) exhibit intermediate reactivity between aryl iodides (ArI) and aryl chlorides (ArCl), with the reactivity order ArI > ArBr > ArCl [1]. This enables sequential functionalization strategies where the acyl chloride moiety undergoes amidation or esterification first, followed by palladium-catalyzed elaboration at the bromine site, an option not available with chlorinated-only or non-halogenated analogs.
| Evidence Dimension | Orthogonal reactive site availability for cross-coupling |
|---|---|
| Target Compound Data | Two orthogonal reactive sites: acyl chloride (electrophilic) and aryl bromide (cross-coupling handle) |
| Comparator Or Baseline | 3-methylbenzoyl chloride (CAS 1711-06-4): one reactive site (acyl chloride only); benzoyl chloride (CAS 98-88-4): one reactive site (acyl chloride only) |
| Quantified Difference | Bromine substituent introduces a second functionalization pathway absent in non-halogenated benzoyl chlorides; reactivity ranking in Suzuki coupling: ArI > ArBr > ArCl |
| Conditions | Pd-catalyzed Suzuki–Miyaura cross-coupling systems |
Why This Matters
Procurement of 4-bromo-3-methylbenzoyl chloride enables two-step sequential diversification strategies (acyl substitution followed by cross-coupling) that are not possible with non-halogenated benzoyl chloride analogs.
- [1] Renrendoc. Suzuki cross-coupling reaction: substrate reactivity factors. https://www.renrendoc.com/paper/207069286.html View Source
